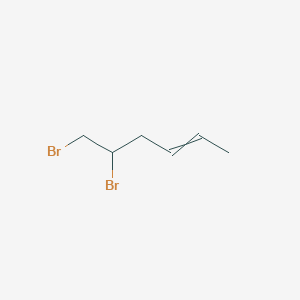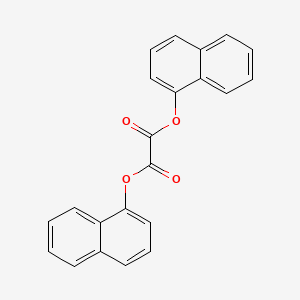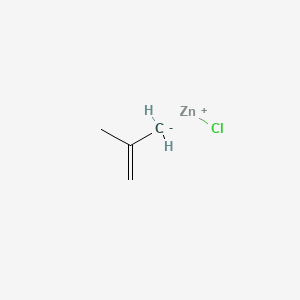
chlorozinc(1+);2-methanidylprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorozinc(1+);2-methanidylprop-1-ene is an organozinc compound with the molecular formula C4H7ClZn. This compound is characterized by the presence of a zinc atom bonded to a chlorine atom and a 2-methanidylprop-1-ene group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);2-methanidylprop-1-ene can be synthesized through the reaction of zinc chloride with 2-methanidylprop-1-ene. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions include maintaining a low temperature to control the reactivity of the organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where zinc chloride and 2-methanidylprop-1-ene are combined under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorozinc(1+);2-methanidylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can replace the chlorine atom.
Major Products
Oxidation: Zinc oxide and corresponding organic products.
Reduction: Reduced zinc species and organic compounds.
Substitution: Substituted organozinc compounds with various functional groups.
Applications De Recherche Scientifique
Chlorozinc(1+);2-methanidylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which chlorozinc(1+);2-methanidylprop-1-ene exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites in molecules, facilitating reactions such as nucleophilic addition or substitution. The pathways involved include the formation of organozinc intermediates that participate in subsequent chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylzinc chloride: Similar in structure but with a methyl group instead of the 2-methanidylprop-1-ene group.
Ethylzinc chloride: Contains an ethyl group instead of the 2-methanidylprop-1-ene group.
Phenylzinc chloride: Features a phenyl group in place of the 2-methanidylprop-1-ene group.
Uniqueness
Chlorozinc(1+);2-methanidylprop-1-ene is unique due to the presence of the 2-methanidylprop-1-ene group, which imparts specific reactivity and properties. This makes it particularly useful in certain organic synthesis reactions where other organozinc compounds may not be as effective.
Propriétés
Numéro CAS |
90472-63-2 |
|---|---|
Formule moléculaire |
C4H7ClZn |
Poids moléculaire |
155.9 g/mol |
Nom IUPAC |
chlorozinc(1+);2-methanidylprop-1-ene |
InChI |
InChI=1S/C4H7.ClH.Zn/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RTXLUHAUXUTXSC-UHFFFAOYSA-M |
SMILES canonique |
CC(=C)[CH2-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
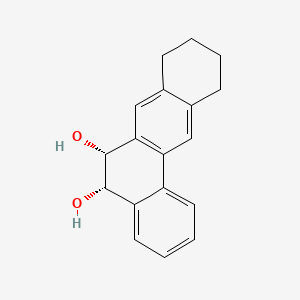

![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
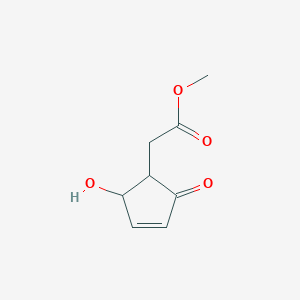
![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)

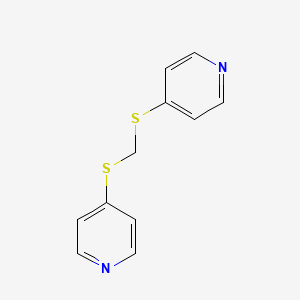

![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
